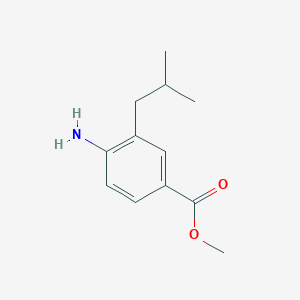

methyl4-amino-3-(2-methylpropyl)benzoate

Description

Methyl 4-amino-3-(2-methylpropyl)benzoate is a substituted benzoate ester characterized by a methyl ester group, an amino (-NH₂) substituent at the para position (C4), and a 2-methylpropyl (isobutyl) group at the meta position (C3) on the aromatic ring. This structural configuration imparts unique physicochemical properties, distinguishing it from simpler alkyl benzoates. The compound’s synthesis likely involves multi-step reactions, such as esterification of a benzoic acid derivative followed by selective substitution or coupling reactions to introduce the amino and isobutyl groups, analogous to methods described for ethyl 4-aminobenzoate derivatives .

Properties

IUPAC Name |

methyl 4-amino-3-(2-methylpropyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)6-10-7-9(12(14)15-3)4-5-11(10)13/h4-5,7-8H,6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWHHDSXXMTWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=CC(=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2-methylpropyl)benzoate typically involves a multi-step process:

Friedel-Crafts Acylation:

Nitration and Reduction: The nitration of the benzene ring introduces a nitro group, which is subsequently reduced to an amino group.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for methyl 4-amino-3-(2-methylpropyl)benzoate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

methyl4-amino-3-(2-methylpropyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

methyl4-amino-3-(2-methylpropyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2-methylpropyl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biological processes and pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Benzoate Derivatives

Note: Properties for methyl 4-amino-3-(2-methylpropyl)benzoate are inferred based on structural analogs.

Key Observations :

- The target compound shares a molecular formula with 2-methylpropyl N-methyl-2-aminobenzoate but differs in substituent positions and amino group type (primary vs. tertiary).

- Compared to ethyl 4-aminobenzoate , the isobutyl group increases molecular weight by ~42 g/mol and lipophilicity.

Physicochemical Properties

Solubility and Polarity

- The amino group in methyl 4-amino-3-(2-methylpropyl)benzoate enhances water solubility relative to non-amino-substituted benzoates like isobutyl benzoate . However, the isobutyl group counteracts this by increasing hydrophobicity.

- Methyl benzoate is sparingly soluble in water (0.4 g/L at 25°C), while ethyl 4-aminobenzoate shows moderate solubility due to the amino group. The target compound likely falls between these extremes.

Spectral Characteristics

- NMR: The aromatic protons in methyl 4-amino-3-(2-methylpropyl)benzoate would resonate at δ 6.5–7.5 ppm (similar to ethyl 4-aminobenzoate ), with the amino proton appearing as a broad singlet (δ ~5.5 ppm). The isobutyl group’s methyl protons would appear as a doublet (δ ~0.9 ppm) and a multiplet for the methine proton (δ ~1.8–2.1 ppm).

- FT-IR : Expected peaks include N-H stretch (~3300 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.